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Cat. No.: B13530709 Get Quote

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for

researchers, scientists, and drug development professionals to navigate the common and

complex challenges encountered during the synthesis of piperidine and its derivatives. The

piperidine moiety is a cornerstone in medicinal chemistry, integral to a vast number of

pharmaceuticals.[1] However, its synthesis is not without hurdles, from catalyst deactivation to

challenging purifications. This resource provides in-depth, field-proven insights and

troubleshooting strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered issues in piperidine synthesis.

Q1: My purified piperidine has a yellow tint. What causes this and how can I fix it?

A: A yellow coloration in piperidine is typically due to oxidation products.[2][3] While this may

not impact all downstream applications, high-purity work requires its removal. The most

effective purification method is distillation.[2][3] To prevent recurrence, store purified piperidine

under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so

difficult?
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A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete

separation by simple fractional distillation challenging. This azeotrope consists of approximately

92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric

pressure.[2] To overcome this, consider azeotropic distillation with water or, more effectively,

selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while

pyridine does not, allowing for separation by filtration.[2] Alternatively, an acid-base extraction

can be employed, leveraging the higher basicity of piperidine to selectively move it to an

aqueous acidic layer.[3]

Q3: My piperidine solution in DMF crystallized upon storage. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a

salt.[2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or

with acidic gases like HCl (which can be liberated from other reagents in storage) to form

piperidine hydrochloride.[2][4] To resolve this, you can try redissolving the crystals by warming

the solution, or prepare a fresh solution.[3] To prevent this, ensure your storage container is

well-sealed and consider storing it under an inert atmosphere.[2]

Q4: What are typical yields for piperidine synthesis?

A: Yields vary significantly based on the synthetic method, scale, and purity of starting

materials. For instance, some reductive amination approaches can provide good yields but may

require extensive optimization.[2] The catalytic hydrogenation of pyridines can also be high-

yielding, though it is sensitive to catalyst and reaction conditions.[1]

Q5: Is it necessary to protect the piperidine nitrogen during synthesis?

A: It is highly recommended to use an N-protected piperidine derivative, especially when

employing reagents that can react with the basic piperidine nitrogen.[2] Common protecting

groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions.[5] The

protecting group can be removed in a subsequent step if the free amine is desired.[2]

Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific synthetic routes to piperidines.
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Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct and atom-economical route to piperidines but is

challenged by the aromaticity of the pyridine ring and potential catalyst poisoning.[1][6]

Problem: Slow or Incomplete Reaction

Potential Cause 1: Catalyst Poisoning. Impurities in the pyridine starting material, such as

sulfur or phosphorus compounds, can irreversibly bind to the catalyst's active sites,

rendering it inactive.[2]

Solution: Purify the pyridine precursor before use, for example, by distillation or

chromatography.

Potential Cause 2: Catalyst Inhibition. The basic nitrogen of both pyridine and the piperidine

product can coordinate to the metal center of the catalyst, inhibiting its activity.[2][6]

Solution: Add an acidic additive like HCl or acetic acid. This protonates the nitrogen,

reducing its coordinating ability and enhancing reactivity.[2]

Potential Cause 3: Insufficient Reaction Conditions. Low hydrogen pressure or temperature

may not be sufficient to overcome the activation energy for pyridine ring reduction.[1][2]

Solution: Increase the hydrogen pressure and/or reaction temperature. Refer to the table

below for typical conditions for various catalysts.

Table 1: Catalyst Performance in Pyridine Hydrogenation
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Catalyst
Typical
Pressure (bar)

Typical
Temperature
(°C)

Solvent Notes

PtO₂ (Adams'

catalyst)
50 - 70 Room Temp - 80

Glacial Acetic

Acid

Often effective

for substituted

pyridines.[2]

Rh/C 30 - 80 60 - 80
Acetic Acid,

Alcohols

Generally more

active than

Palladium for

pyridine

reduction.[2]

Pd/C 30 - 80 60 - 80
Alcohols, Ethyl

Acetate

Can be prone to

catalyst

poisoning.[2]

Raney Nickel High (e.g., 100) 170 - 200 -

Often used for

the industrial

synthesis of

piperidine itself.

[2]

Iridium(III)

complexes
Lower pressures

Milder

temperatures
Various

Offers high

chemoselectivity

and tolerance to

sensitive

functional

groups.[6]

Problem: Poor Chemoselectivity

Potential Cause: Reduction of other functional groups on the pyridine ring.

Solution: Employ a milder catalytic system. Recent advances have shown that certain

Iridium(III) catalysts exhibit exceptional chemoselectivity, leaving sensitive groups like

nitro, azido, and bromo moieties intact under ionic hydrogenation conditions.[6]
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Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial

acetic acid as the solvent.[2]

Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[2]

Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove

air.

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70

bar).[1]

Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature

for the required time (typically 4-24 hours).[2] Monitor the reaction progress by techniques

like GC-MS or TLC.

Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

Purge the system with an inert gas.[2]

Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad

of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the

filter cake to dry in the air.[1]

Purification: Concentrate the filtrate and purify the crude product by distillation or column

chromatography.

Logical Workflow for Troubleshooting Pyridine Hydrogenation
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Start: Low Yield in Pyridine Hydrogenation

Is the starting material pure?
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Are reaction conditions optimal?
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Increase H2 pressure and/or temperature

No

Is the catalyst active?

Yes

Successful Piperidine Synthesis

Add acidic additive (e.g., AcOH, HCl)

Inhibited?

Consider a different catalyst (e.g., Rh/C, Ir(III))

Poisoned?
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Caption: Troubleshooting decision tree for pyridine hydrogenation.

Reductive Amination
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Reductive amination is a versatile method for forming C-N bonds and can be applied

intramolecularly to synthesize piperidines.[7] It typically involves the formation of an imine or

enamine intermediate followed by reduction.

Problem: Low Yield of Piperidine Product

Potential Cause 1: Incomplete Imine Formation. The equilibrium between the starting

materials and the imine may not favor the imine.

Solution: Remove water as it forms, for example, by using a Dean-Stark apparatus or

adding molecular sieves. Ensure the reaction pH is appropriate to facilitate imine

formation.

Potential Cause 2: Premature Reduction of the Carbonyl. The reducing agent can reduce the

starting ketone or aldehyde to the corresponding alcohol.[5]

Solution: Choose a reducing agent that is selective for the imine over the carbonyl, such

as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7]

Alternatively, perform the reaction in a stepwise manner, allowing for imine formation

before adding the reducing agent.[5]

Potential Cause 3: Suboptimal Reaction Conditions. The solvent, temperature, and pH can

all influence the reaction rate and yield.

Solution: Screen different solvents and temperatures. The pH should be controlled, as

acidic conditions favor imine formation but can also deactivate some reducing agents.

Problem: Formation of Side Products

Potential Cause: Over-alkylation of the amine or other side reactions.

Solution: Use a protecting group on the nitrogen if it is a primary amine to prevent the

formation of tertiary amines or quaternary ammonium salts.[5] Control the stoichiometry of

the reactants carefully.

Experimental Protocol: Intramolecular Reductive Amination
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Reaction Setup: To a solution of the amino-ketone or amino-aldehyde precursor in a suitable

solvent (e.g., THF, CH₂Cl₂), add molecular sieves.[8]

Imine Formation: If using a less selective reducing agent, stir the mixture at room

temperature to allow for imine formation.

Reduction: Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise at 0 °C or room

temperature.

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent.

Purification: Dry the combined organic layers, concentrate, and purify the crude product by

column chromatography.

Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the synthesis of substituted piperidines,

involving the [4+2] cycloaddition of an imine with a diene.[9][10]

Problem: Low Yield or No Reaction

Potential Cause 1: Poorly Activated Dienophile (Imine). The imine may not be sufficiently

electrophilic to react with the diene.

Solution: Use a Lewis acid or Brønsted acid catalyst to activate the imine.[9] Ensure the

imine is generated in situ or used immediately after preparation as they can be unstable.

Potential Cause 2: Unreactive Diene. The diene may not be electron-rich enough.

Solution: Use an electron-rich diene, such as a Danishefsky's diene.

Potential Cause 3: Unfavorable Reaction Conditions. The solvent and temperature can

significantly impact the reaction.
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Solution: Use an anhydrous solvent to prevent hydrolysis of the imine and the Lewis acid

catalyst. Optimize the reaction temperature; some reactions proceed well at room

temperature or below, while others may require heating.

Problem: Poor Stereoselectivity

Potential Cause: The reaction may be proceeding through a stepwise Mannich-Michael

pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids.[2]

Solution:

Use Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivities.[2]

Optimize Catalyst: The choice of catalyst can influence the reaction pathway and,

therefore, the stereochemical outcome. Consider using an organocatalyst.[9]

Experimental Workflow: Aza-Diels-Alder Reaction
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Caption: General experimental workflow for an Aza-Diels-Alder reaction.[2]
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Cyclization of Amino Alcohols
The intramolecular cyclization of amino alcohols is a direct method for synthesizing piperidines,

often requiring activation of the hydroxyl group.[11][12]

Problem: Low Yield of Piperidine

Potential Cause 1: Inefficient Activation of the Hydroxyl Group. The hydroxyl group is a poor

leaving group and requires activation.

Solution: Convert the hydroxyl group to a better leaving group, such as a tosylate,

mesylate, or halide. A one-pot procedure using thionyl chloride (SOCl₂) can be effective.

[11][12]

Potential Cause 2: Competing Intermolecular Reactions. The activated amino alcohol can

react with another molecule of the starting material, leading to dimerization or

polymerization.

Solution: Perform the reaction under high dilution conditions to favor the intramolecular

cyclization.

Potential Cause 3: Formation of Amide Byproduct. Some catalytic systems can lead to the

formation of the corresponding lactam (piperidone).[13][14]

Solution: The choice of catalyst and additives can steer the reaction towards the amine or

the amide. For example, with a Ru₃(CO)₁₂/CataCXium® PCy system, the addition of water

favors amine formation, while a ketone as a hydrogen acceptor favors amide formation.

[13][14]

Experimental Protocol: One-Pot Cyclization of an Amino Alcohol using SOCl₂

Reaction Setup: Add thionyl chloride to a suitable solvent (e.g., CH₂Cl₂) and cool to 0 °C.

Substrate Addition: Slowly add a solution of the amino alcohol to the SOCl₂ solution. This

converts the hydroxyl group to a chlorosulfite ester and protonates the amine.[12]

Cyclization: After the addition is complete, slowly warm the reaction to room temperature and

then heat to reflux to drive the cyclization.
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Workup: Cool the reaction and carefully quench with a base (e.g., NaOH solution) to

neutralize the HCl formed and deprotonate the piperidine product.

Extraction and Purification: Extract the product with an organic solvent, dry, concentrate, and

purify as needed.

References
Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (2025,

December 3). Retrieved from [Link]

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.

(2025, April 29). ChemRxiv. Retrieved from [Link]

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

(2023, June 22). Journal of the American Chemical Society. Retrieved from [Link]

Preparation of piperidine from pyridine? (2008, February 22). Sciencemadness.org.

Retrieved from [Link]

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).

ResearchGate. Retrieved from [Link]

Have you experienced that your piperidine crystallizes when not in use? (2021, July 6).

ResearchGate. Retrieved from [Link]

C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation.

(2025, August 6). ResearchGate. Retrieved from [Link]

Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011,

March 9). Organic & Biomolecular Chemistry. Retrieved from [Link]

Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. (2011,

April 13). Organic & Biomolecular Chemistry Blog. Retrieved from [Link]

Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://bioengineer.org/iridium-catalysis-enables-piperidine-synthesis-from-pyridines/
https://chemrxiv.org/engage/chemrxiv/article-details/644a9a0d7561d31e18683e6a
https://pubs.acs.org/doi/10.1021/jacs.3c03947
https://www.sciencemadness.org/whisper/viewthread.php?tid=6314
https://www.researchgate.net/publication/340833923_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars
https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_crystallizes_when_not_in_use
https://www.researchgate.net/publication/280590812_C-2_Arylation_of_Piperidines_through_Directed_Transition-Metal-Catalyzed_sp_3_C_H_Activation
https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob01039e
https://blogs.rsc.org/ob/2011/04/13/review-mannich-michael-vs-aza-diels-alder-approaches-to-piperidine-derivatives/
https://apps.dtic.mil/sti/citations/ADA222091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13530709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White

Rose eTheses Online. Retrieved from [Link]

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

(2023, February 2). International Journal of Molecular Sciences. Retrieved from [Link]

Synthesis of piperidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Synthesis of piperdine. (2005, November 21). Sciencemadness Discussion Board. Retrieved

from [Link]

Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-

alcohols. (2013, September 17). Catalysis Science & Technology. Retrieved from [Link]

Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT

study. (2022, February 1). Scientific Reports. Retrieved from [Link]

One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses

Procedure. Retrieved from [Link]

Amino-alcohol cyclization. (2013, September 17). Catalysis Science & Technology. Retrieved

from [Link]

Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate. Retrieved

from [Link]

Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube.

Retrieved from [Link]

Recent advances in the synthesis of piperidones and piperidines. (n.d.). Arkivoc. Retrieved

from [Link]

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

(n.d.). MDPI. Retrieved from [Link]

Reductive amination and amide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://etheses.whiterose.ac.uk/2736/
https://www.mdpi.com/1422-0067/24/3/2937
https://www.organic-chemistry.org/synthesis/heterocycles/cyclic-amines/piperidines.shtm
https://www.sciencemadness.org/whisper/viewthread.php?tid=1543
https://pubs.rsc.org/en/content/articlelanding/2014/cy/c3cy00513e
https://www.nature.com/articles/s41598-022-05705-y
http://www.orgsyn.org/demo.aspx?prep=v87p0189
https://pubs.rsc.org/en/content/articlepdf/2014/cy/c3cy00513e
https://www.researchgate.net/figure/Synthesis-of-piperidinones-by-an-aza-Diels-Alder-reaction_fig2_26418804
https://www.youtube.com/watch?v=F_f-4Q2Y2Z8
https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/i/
https://www.mdpi.com/1422-0067/24/3/2937/htm
https://www.researchgate.net/figure/Reductive-amination-and-amide-synthesis-Reagents-and-conditions-a-piperidine_fig2_265141972
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13530709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Co(TPP)]-Catalyzed Formation of Substituted Piperidines. (n.d.). SciSpace. Retrieved from

[Link]

Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-

Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. (n.d.). PMC.

Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. benchchem.com [benchchem.com]

4. researchgate.net [researchgate.net]

5. pdf.benchchem.com [pdf.benchchem.com]

6. bioengineer.org [bioengineer.org]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives -
Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

10. researchgate.net [researchgate.net]

11. Piperidine synthesis [organic-chemistry.org]

12. Organic Syntheses Procedure [orgsyn.org]

13. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-
alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E
[pubs.rsc.org]

14. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://typeset.io/papers/co-tpp-catalyzed-formation-of-substituted-piperidines-2y5z3x1w
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6987711/
https://www.benchchem.com/product/b13530709?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/22/Application_Notes_and_Protocols_Catalytic_Hydrogenation_of_Pyridine_to_Piperidine.pdf
https://pdf.benchchem.com/22/Technical_Support_Center_Overcoming_Challenges_in_Piperidine_Synthesis.pdf
https://www.benchchem.com/pdf/common_challenges_in_working_with_piperidine_based_compounds.pdf
https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_crystallizes_when_not_in_use
https://pdf.benchchem.com/569/Common_side_reactions_in_the_synthesis_of_4_anilinopiperidine_compounds.pdf
https://bioengineer.org/iridium-catalysis-enables-piperidine-synthesis-from-pyridines/
https://www.researchgate.net/publication/339542169_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars
https://www.researchgate.net/figure/Reductive-amination-and-amide-synthesis-Reagents-and-conditions-a-piperidine_fig1_271080398
https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00996b
https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00996b
https://www.researchgate.net/figure/Synthesis-of-piperidinones-by-an-aza-Diels-Alder-reaction_fig22_315471095
https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm
http://orgsyn.org/demo.aspx?prep=v90p0251
https://pubs.rsc.org/en/content/articlehtml/2014/cy/c3cy00513e
https://pubs.rsc.org/en/content/articlehtml/2014/cy/c3cy00513e
https://pubs.rsc.org/en/content/articlehtml/2014/cy/c3cy00513e
https://pubs.rsc.org/en/content/articlepdf/2014/cy/c3cy00513e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13530709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Support Center: Overcoming Challenges in
Piperidine Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13530709#overcoming-challenges-in-piperidine-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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